molecular formula C19H20N4O2S B363752 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide CAS No. 754235-67-1

2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide

Cat. No.: B363752
CAS No.: 754235-67-1
M. Wt: 368.5g/mol
InChI Key: ZSGLLXABAVYSMG-UHFFFAOYSA-N
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Description

2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide is a complex organic compound with a molecular formula of C13H9N3O3S This compound is known for its unique structure, which includes a dihydropyrimidine ring, a cyano group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide typically involves the reaction of ethyl cyanoacetate, thiourea, and an appropriate aromatic aldehyde in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in absolute ethanol . The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thioether linkage allows for nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as alkyl halides or amines

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of reduced pyrimidine derivatives

    Substitution: Formation of substituted thioether derivatives

Scientific Research Applications

2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The cyano group and the thioether linkage play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methyl-1,3-thiazol-2-yl)thio]acetic acid
  • (5-cyano-2-(4-methoxy-phenyl)-6-oxo-cyclohex-1-enyl)-acetic acid
  • (2-(cyclopentylidenehydrazono)-4-oxo-1,3-thiazolidin-5-yl)acetic acid

Uniqueness

2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide stands out due to its unique combination of a dihydropyrimidine ring, a cyano group, and a thioether linkage. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

754235-67-1

Molecular Formula

C19H20N4O2S

Molecular Weight

368.5g/mol

IUPAC Name

2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide

InChI

InChI=1S/C19H20N4O2S/c20-11-15-17(13-7-3-1-4-8-13)22-19(23-18(15)25)26-12-16(24)21-14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-10,12H2,(H,21,24)(H,22,23,25)

InChI Key

ZSGLLXABAVYSMG-UHFFFAOYSA-N

Isomeric SMILES

C1CCC(CC1)NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N

SMILES

C1CCC(CC1)NC(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N

Origin of Product

United States

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